molecular formula C6H8IN3O2 B3047171 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole CAS No. 1354705-45-5

1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B3047171
CAS No.: 1354705-45-5
M. Wt: 281.05
InChI Key: XRLBFWFNQSSWTJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole is a versatile heterocyclic building block designed for advanced research and development, particularly in medicinal and synthetic chemistry. As a polysubstituted pyrazole, it features multiple reactive sites; the iodine atom is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aryl, alkenyl, or alkynyl groups, while the nitro group can be readily reduced to an amine or serves as a strong electron-withdrawing group to influence the electronic properties of the molecule . The pyrazole scaffold is a privileged structure in drug discovery, present in a wide range of pharmacological agents including anti-inflammatory, anticancer, antibacterial, and antidepressant compounds . This specific combination of iodo and nitro substituents on the pyrazole ring makes it a highly valuable intermediate for constructing molecular libraries and for the synthesis of more complex active molecules. The ethyl group at the N1 position enhances lipid solubility, which can be crucial in optimizing the pharmacokinetic properties of lead compounds. Researchers can leverage this reagent to explore new chemical space in the search for novel bioactive substances. Handling and Storage: Store in a cool, dark, and well-ventilated place. Containers should be kept tightly sealed under an inert atmosphere. For optimal stability, we recommend storage at 2-8°C . Important Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. All chemicals should be handled by qualified professionals with a thorough understanding of safe laboratory practices.

Properties

IUPAC Name

1-ethyl-4-iodo-5-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O2/c1-3-9-4(2)5(7)6(8-9)10(11)12/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLBFWFNQSSWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)[N+](=O)[O-])I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253245
Record name 1H-Pyrazole, 1-ethyl-4-iodo-5-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-45-5
Record name 1H-Pyrazole, 1-ethyl-4-iodo-5-methyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-ethyl-4-iodo-5-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process typically requires the use of catalysts and specific reaction conditions to ensure regioselectivity and yield optimization. Industrial production methods may involve multicomponent reactions, dipolar cycloadditions, and cyclocondensation reactions . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares substituent patterns and key features of structurally analogous pyrazoles:

Compound Name Substituents (Positions) Key Features References
1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole 1-Ethyl, 4-I, 5-Me, 3-NO₂ Heavy halogen (I) enhances polarizability; nitro group stabilizes electron-deficient ring.
5-Methyl-1-nitropyrazole (3) 1-NO₂, 5-Me Simpler nitro derivative; lacks iodine and ethyl groups.
4-Ethyl-1-nitropyrazole (1h) 1-NO₂, 4-Et Ethyl at position 4 instead of iodine; nitro at position 1.
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (52b) 4-NO₂, 3-CF₃, 5-Me, 1-benzyl Trifluoromethyl enhances lipophilicity; nitro at position 3.
1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate (21ec) Hybrid triazole-pyrazole Acetylated triazole hybrid; lacks nitro and iodine.
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate 6-Cl-pyridylmethyl, ethoxymethyleneamino Chlorine and triazole-carboxylate substituents for agrochemical applications.

Key Observations :

  • Iodine vs. Other Halogens/Substituents : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine or trifluoromethyl groups. This may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing or ligand-receptor binding .
  • Hybrid Structures : Triazole-pyrazole hybrids (e.g., 21ec) prioritize heterocyclic diversity over halogenation, leading to different biological or material applications .

Physicochemical and Structural Properties

  • Crystallography and Stability : The iodine atom in the target compound may influence crystal packing via halogen bonding, as seen in halogenated pyridines (). In contrast, trifluoromethyl groups (52b) enhance thermal stability and hydrophobicity .
  • Electron Delocalization : The nitro group at position 3 in the target compound likely participates in resonance with the pyrazole ring, similar to nitro-substituted triazoles () .

Biological Activity

1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substitution pattern. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8IN3O2C_6H_8IN_3O_2, with a molecular weight of 281.05 g/mol. Its structure includes an ethyl group at the 1-position, an iodine atom at the 4-position, a methyl group at the 5-position, and a nitro group at the 3-position. This specific arrangement contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC6H8IN3O2C_6H_8IN_3O_2
Molecular Weight281.05 g/mol
CAS Number1354705-45-5

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The nitro group can undergo redox reactions, while the iodine atom can form halogen bonds with proteins and enzymes, potentially modulating their activity. These interactions may lead to various biological effects, including enzyme inhibition and receptor binding.

Key Mechanisms:

  • Redox Reactions: The nitro group can be reduced under specific conditions, which may alter the compound's biological activity.
  • Halogen Bonding: The iodine atom's ability to form halogen bonds can enhance binding affinity to target proteins.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.
  • Antimicrobial Activity: Preliminary investigations suggest potential antimicrobial properties against certain bacterial strains.
  • Cytotoxicity: Research indicates that it may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

Study on Enzyme Inhibition

A recent study evaluated the enzyme inhibitory effects of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of target enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The findings indicated moderate antibacterial activity, warranting further exploration into its mechanism and potential as an antimicrobial agent.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclocondensation Reactions: Utilizing hydrazines with appropriate carbonyl compounds.
  • Nucleophilic Substitution Reactions: Modifying the iodine atom or other substituents to enhance biological activity.

These synthetic routes allow for the exploration of structure–activity relationships (SAR) to optimize the compound's efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole
Reactant of Route 2
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1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole

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